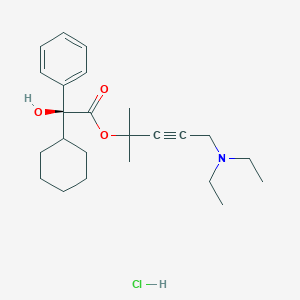
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (S)- is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as SDB-005 and is a member of the synthetic cannabinoid family. In
Wirkmechanismus
SDB-005 acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the brain. CB1 receptors are involved in various physiological processes, including pain perception, appetite, mood, and memory. SDB-005 binds to the CB1 receptor and activates it, leading to the release of various neurotransmitters such as dopamine, serotonin, and glutamate. These neurotransmitters are involved in the regulation of mood, behavior, and cognitive function.
Biochemical and Physiological Effects:
SDB-005 has various biochemical and physiological effects on the body. It has been shown to increase dopamine and serotonin release in the brain, leading to euphoria and altered mood. SDB-005 also increases heart rate and blood pressure, leading to cardiovascular effects. Long-term use of SDB-005 can lead to addiction and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
SDB-005 has several advantages for lab experiments. It is a potent and selective agonist of the CB1 receptor, which makes it a valuable tool for investigating the role of CB1 receptors in various physiological and pathological conditions. However, SDB-005 has limitations as well. It is a synthetic compound, which means that its effects may not be entirely representative of natural cannabinoids. Additionally, SDB-005 has potential side effects, which may limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on SDB-005. One direction is to investigate the potential therapeutic applications of SDB-005 in various diseases such as chronic pain, anxiety, and addiction. Another direction is to study the long-term effects of SDB-005 on the brain and behavior. Additionally, researchers can explore the potential of SDB-005 as a tool for studying the endocannabinoid system and its role in various physiological processes.
Conclusion:
SDB-005 is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. It is a potent agonist of the CB1 receptor, which plays a critical role in the central nervous system. SDB-005 has several advantages for lab experiments, but it also has limitations and potential side effects. Future research on SDB-005 can shed light on the role of CB1 receptors in various physiological and pathological conditions and may lead to the development of new therapeutic agents.
Synthesemethoden
SDB-005 is synthesized through a complex chemical process that involves the reaction of various chemicals such as alpha-cyclohexyl-alpha-hydroxybenzeneacetic acid, 4-diethylaminobutyric acid, and 1,1-dimethyl-2-butyn-1-ol. The final product is obtained through the hydrochloride salt formation. The synthesis of SDB-005 is a time-consuming and challenging process, which requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
SDB-005 has potential applications in scientific research, particularly in the field of neuroscience. It is a potent agonist of the cannabinoid receptor CB1, which plays a critical role in the central nervous system. SDB-005 is used to investigate the role of CB1 receptors in various physiological and pathological conditions, such as pain, anxiety, and addiction. SDB-005 is also used to study the effects of synthetic cannabinoids on the brain and behavior.
Eigenschaften
CAS-Nummer |
192204-96-9 |
|---|---|
Produktname |
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (S)- |
Molekularformel |
C24H36ClNO3 |
Molekulargewicht |
422 g/mol |
IUPAC-Name |
[5-(diethylamino)-2-methylpent-3-yn-2-yl] (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C24H35NO3.ClH/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21;/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3;1H/t24-;/m1./s1 |
InChI-Schlüssel |
JQCLFZVNMLALLU-GJFSDDNBSA-N |
Isomerische SMILES |
CCN(CC)CC#CC(C)(C)OC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O.Cl |
SMILES |
CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Kanonische SMILES |
CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Andere CAS-Nummern |
192204-96-9 |
Synonyme |
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)- 1,1-dimethyl-2-butynyl ester, hydrochloride, (S)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





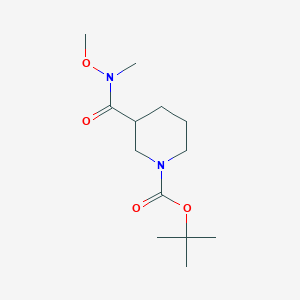
![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)


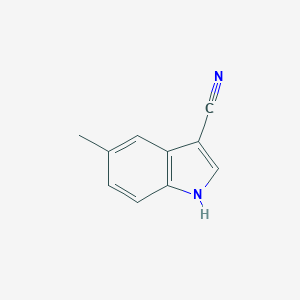
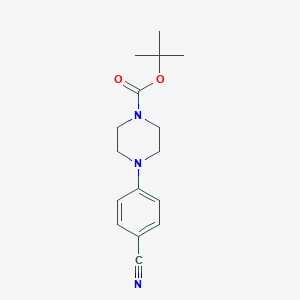
![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)

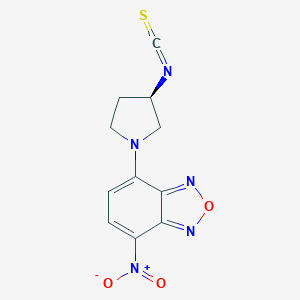

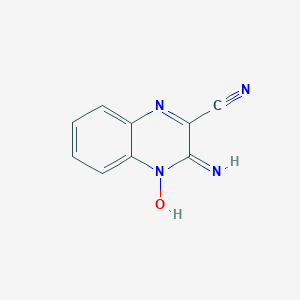
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B69492.png)